molecular formula C8H6N4O3 B1298930 5-(2-Nitrophenyl)-1,3,4-oxadiazol-2-amine CAS No. 109060-71-1

5-(2-Nitrophenyl)-1,3,4-oxadiazol-2-amine

Cat. No. B1298930
M. Wt: 206.16 g/mol
InChI Key: JVORYYXVRXHXMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07138414B2

Procedure details

4 ml of a 5M cyanogen bromide solution in acetonitrile were added dropwise to the solution of 3.6 g of 2-nitrobenzoic hydrazide in 20 ml of acetonitrile. This resulted first in a clear solution, then a solid precipitated out which was filtered off with suction after continuing to stir for a short time, washed again with acetonitrile and dried under reduced pressure.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]#[C:2]Br.[N+:4]([C:7]1[CH:16]=[CH:15][CH:14]=[CH:13][C:8]=1[C:9]([NH:11][NH2:12])=[O:10])([O-:6])=[O:5]>C(#N)C>[N+:4]([C:7]1[CH:16]=[CH:15][CH:14]=[CH:13][C:8]=1[C:9]1[O:10][C:2]([NH2:1])=[N:12][N:11]=1)([O-:6])=[O:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#CBr
Name
Quantity
3.6 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C(=O)NN)C=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
to stir for a short time
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This resulted first in a clear solution
CUSTOM
Type
CUSTOM
Details
a solid precipitated out which
FILTRATION
Type
FILTRATION
Details
was filtered off with suction
WASH
Type
WASH
Details
washed again with acetonitrile
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Name
Type
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)C1=NN=C(O1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.